molecular formula C8H4BrF3N2O B13430488 4-Bromo-5-(trifluoromethoxy)-1H-benzimidazole

4-Bromo-5-(trifluoromethoxy)-1H-benzimidazole

Cat. No.: B13430488
M. Wt: 281.03 g/mol
InChI Key: OUYLNICCVHFEKT-UHFFFAOYSA-N
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Description

4-Bromo-5-(trifluoromethoxy)-1H-benzimidazole is a chemical compound with the molecular formula C8H4BrF3N2O It is a benzimidazole derivative, characterized by the presence of a bromine atom and a trifluoromethoxy group attached to the benzimidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-5-(trifluoromethoxy)-1H-benzimidazole typically involves the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of the appropriate benzimidazole precursor.

    Bromination: The precursor undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine atom at the desired position.

    Trifluoromethoxylation: The brominated intermediate is then subjected to trifluoromethoxylation using a suitable trifluoromethoxylating reagent, such as trifluoromethyl iodide (CF3I) in the presence of a base like potassium carbonate (K2CO3).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the processes are designed to be cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-5-(trifluoromethoxy)-1H-benzimidazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.

    Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used for substitution reactions.

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino-substituted benzimidazole derivative.

Scientific Research Applications

4-Bromo-5-(trifluoromethoxy)-1H-benzimidazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Bromo-5-(trifluoromethoxy)-1H-benzimidazole involves its interaction with specific molecular targets. The bromine and trifluoromethoxy groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-5-nitrophthalonitrile: This compound has similar structural features but with a nitro group instead of a trifluoromethoxy group.

    4-Bromo-5-fluoro-2-(trifluoromethoxy)benzenamine: This compound has a similar trifluoromethoxy group but with a different substitution pattern.

Uniqueness

4-Bromo-5-(trifluoromethoxy)-1H-benzimidazole is unique due to the specific combination of bromine and trifluoromethoxy groups on the benzimidazole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C8H4BrF3N2O

Molecular Weight

281.03 g/mol

IUPAC Name

4-bromo-5-(trifluoromethoxy)-1H-benzimidazole

InChI

InChI=1S/C8H4BrF3N2O/c9-6-5(15-8(10,11)12)2-1-4-7(6)14-3-13-4/h1-3H,(H,13,14)

InChI Key

OUYLNICCVHFEKT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C2=C1NC=N2)Br)OC(F)(F)F

Origin of Product

United States

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